molecular formula C10H12N2O3 B1528594 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid CAS No. 1178265-21-8

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid

Cat. No. B1528594
M. Wt: 208.21 g/mol
InChI Key: QRUXVXOIPLWZKN-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid, commonly known as CPD, is a pyridazine derivative. It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound has gained significant interest and attention from researchers in various fields.


Molecular Structure Analysis

The InChI code for 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is 1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is a solid . The exact physical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Studies on cyclic oxalyl compounds with hydrazines or hydrazones underline the synthesis and reactions of various derivatives, contributing to the understanding of cyclic compound reactivity and potential for generating structurally complex molecules A. Şener et al., 2002. Furthermore, the synthesis and structural elucidation of compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine highlight the significance of heterocyclic chemistry in developing compounds with potential pharmaceutical importance Hamdi Hamid Sallam et al., 2021.

Antibacterial Activity

Research on novel thieno[2,3-c]pyridazines, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, has explored the antibacterial activities of these compounds, showcasing the broader utility of pyridazine derivatives in medicinal chemistry A. S. Al-Kamali et al., 2014.

Metal-directed Self-Assembly

The synthesis of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine and its application in hydrogen bond and metal-directed self-assembly processes indicate the structural versatility of pyrazine derivatives and their potential in creating supramolecular complexes Lingwei Kong et al., 2012.

Antimicrobial and Synthetic Utility

Further derivatives of pyrazole carboxylic acids have been studied for their antibacterial activities, emphasizing the ongoing interest in exploiting the biological properties of pyrazole and pyridazine frameworks for therapeutic purposes Ishak Bildirici et al., 2007.

Safety And Hazards

While specific safety and hazard information for 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is not available, general precautions should be taken while handling it, such as avoiding skin and eye contact, and ensuring adequate ventilation .

properties

IUPAC Name

6-cyclopentyloxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-6-9(12-11-8)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXVXOIPLWZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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